![molecular formula C14H16N2O4S B226457 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B226457.png)
3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as P2Y12 receptor antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent and selective antagonist of the P2Y12 receptor, which is involved in the regulation of platelet aggregation and thrombosis.
Wirkmechanismus
The 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor antagonist works by blocking the activation of the 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor, which is a key regulator of platelet aggregation and thrombosis. By inhibiting the activation of this receptor, the compound prevents the formation of blood clots, which can lead to serious cardiovascular events.
Biochemical and Physiological Effects:
The 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor antagonist has been shown to have a significant impact on platelet function, reducing platelet aggregation and thrombus formation. It has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using the 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor antagonist in lab experiments is its selectivity and potency. It is a highly specific antagonist of the 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor, which allows for precise targeting of this receptor in various biological systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on the 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor antagonist. One area of interest is the development of new formulations and delivery methods to improve the pharmacokinetic properties of the compound. Another area of interest is the investigation of the compound's potential therapeutic applications in other disease areas, such as cancer and inflammatory disorders. Additionally, further studies are needed to better understand the mechanism of action of the compound and its effects on various biological systems.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 2-chloromethylpyridine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound with high purity.
Wissenschaftliche Forschungsanwendungen
The 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor antagonist has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases such as myocardial infarction, stroke, and peripheral artery disease. It has also been investigated for its anti-inflammatory and anti-tumor properties.
Eigenschaften
Produktname |
3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
---|---|
Molekularformel |
C14H16N2O4S |
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S/c1-19-13-7-6-12(9-14(13)20-2)21(17,18)16-10-11-5-3-4-8-15-11/h3-9,16H,10H2,1-2H3 |
InChI-Schlüssel |
PXYVEVUKFZWQSO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)OC |
Löslichkeit |
43 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.